molecular formula C16H11BrClN3 B6347408 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine CAS No. 1354926-09-2

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine

Cat. No. B6347408
CAS RN: 1354926-09-2
M. Wt: 360.63 g/mol
InChI Key: LBEBNIOIBXDDRR-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine, also known as BCPyA, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrimidine, a six-membered aromatic heterocyclic compound with a nitrogen atom at its center. BCPyA is a versatile compound that can be used as a building block for various organic compounds and as a reagent for organic synthesis. Its unique properties make it an attractive choice for a variety of scientific applications, including drug discovery and development, biochemistry and physiology studies, and laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine is not well understood. However, it is believed that 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine can interact with various proteins and other biological molecules, resulting in changes in their structure and function. 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine may also interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine are not well understood. However, it has been observed that 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine can interact with various proteins and other biological molecules, resulting in changes in their structure and function. 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine may also interact with enzymes, resulting in changes in their activity.

Advantages and Limitations for Lab Experiments

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is a relatively inexpensive compound that is widely available and can be easily synthesized. It is also a versatile compound that can be used as a building block for various organic compounds and as a reagent for organic synthesis. Furthermore, 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine can be used in a variety of scientific research applications, including drug discovery and development, biochemistry and physiology studies, and laboratory experiments.
However, there are also some limitations to using 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine in laboratory experiments. For example, the mechanism of action of 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine is not well understood, so it is difficult to predict how it will interact with proteins and other biological molecules. Furthermore, the biochemical and physiological effects of 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine are not well understood, so it is difficult to determine its potential therapeutic applications.

Future Directions

Future research on 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine should focus on elucidating its mechanism of action and biochemical and physiological effects. This could help to better understand how 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine interacts with proteins and other biological molecules, as well as its potential therapeutic applications. Additionally, future research should also focus on developing new synthesis methods for 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine and exploring its potential applications in drug discovery and development, biochemistry and physiology studies, and laboratory experiments.

Synthesis Methods

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine can be synthesized through several methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Biginelli reaction. The Williamson ether synthesis involves the reaction of a halogenated bromophenyl compound with 2-chloro-pyrimidine, while the Knoevenagel condensation involves the reaction of a bromophenyl compound with aldehyde and an amine. The Biginelli reaction involves the condensation of aldehyde, urea, and an acid. All of these methods can be used to synthesize 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine in a relatively short amount of time.

Scientific Research Applications

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine has been used in various scientific research applications, such as drug discovery and development, biochemistry and physiology studies, and laboratory experiments. In drug discovery and development, 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine has been used to synthesize novel compounds with potential therapeutic applications. In biochemistry and physiology studies, 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine has been used to study the structure and function of proteins and other biological molecules. In laboratory experiments, 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine has been used to synthesize various organic compounds.

properties

IUPAC Name

4-(3-bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEBNIOIBXDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine

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